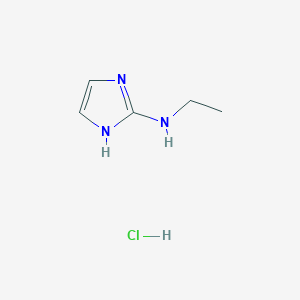

N-ethyl-1H-imidazol-2-amine hydrochloride

描述

属性

IUPAC Name |

N-ethyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-6-5-7-3-4-8-5;/h3-4H,2H2,1H3,(H2,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGUTVIARMTADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of N-ethyl-1H-imidazol-2-amine hydrochloride generally follows a two-stage approach:

- Stage 1: Construction of the imidazole ring with the amino substituent at C-2.

- Stage 2: N-ethylation at the nitrogen atom (N-1 position) of the imidazole ring.

- Stage 3: Conversion to the hydrochloride salt for stability and isolation.

Preparation of 1H-imidazol-2-amine Core

A common route to 2-aminoimidazole derivatives involves cyclization reactions starting from suitable precursors such as α-halo ketones and amidines or guanidine derivatives. For example, acetylguanidine and α-bromoacetophenone analogs have been used to synthesize 2-aminoimidazoles via nucleophilic substitution and cyclization under acidic conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to 2-aminoimidazole | Acetylguanidine + α-bromo ketone, DMF, 80 °C, 6 M HCl | 59-68 | Acidic hydrolysis and ring closure |

| Isolation | pH adjustment (to basic), extraction, recrystallization | >90 | High purity product after workup |

This method was optimized to provide high yields (up to 96% for intermediate amines) and purity, monitored by HPLC and confirmed by NMR and mass spectrometry.

The introduction of the ethyl group at the nitrogen (N-1) position is typically achieved by alkylation using ethyl halides (e.g., ethyl bromide or iodomethane analogs for methylation) in the presence of a strong base such as sodium hydride or potassium carbonate.

- Base: Sodium hydride (NaH), 60% dispersion in mineral oil

- Solvent: Dimethylformamide (DMF)

- Temperature: Low temperature (-10 °C to 0 °C) to control reactivity and minimize side reactions

- Alkylating agent: Ethyl bromide or iodomethane for methylation analogs

- Reaction time: 4 hours stirring post-addition

| Parameter | Typical Value |

|---|---|

| Yield | ~47-60% after purification |

| Purification | Recrystallization from ethanol |

| Product form | Solid, often as hydrochloride salt |

| Characterization | 1H NMR, 13C NMR, ESI-MS confirmation |

This procedure yields N-ethyl-1H-imidazol-2-amine with good selectivity and manageable by-products, such as imidazo[1,2-a]imidazole derivatives, which can be separated by chromatography.

Formation of Hydrochloride Salt

The free base N-ethyl-1H-imidazol-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution). This step enhances the compound's stability and crystallinity, facilitating isolation and storage.

Alternative Synthetic Routes and Recent Advances

Recent literature reports several innovative methods for substituted imidazole synthesis that can be adapted for N-ethyl-1H-imidazol-2-amine derivatives:

- Microwave-assisted hydrazinolysis: Efficient for synthesizing 2-aminoimidazoles with improved yields and reduced reaction times.

- Metal-free cyclization reactions: Using nitriles and azidoenones to construct substituted imidazoles under mild conditions without catalysts.

- BF3·Et2O-promoted reactions: Generating protected imidazoles via triazole ring opening and nitrile addition.

Though these methods are more general for imidazole derivatives, they provide insights into potential scalable and regioselective syntheses for N-ethyl-1H-imidazol-2-amine analogs.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization + N-alkylation | Acetylguanidine, α-bromo ketone, 6 M HCl, NaH, ethyl bromide, DMF, low temp | 47-68 | High purity, scalable | Requires careful temperature control |

| Microwave-assisted hydrazinolysis | Hydrazine derivatives, microwave irradiation | ~27-50 | Faster reaction, less solvent usage | Moderate yield, specialized equipment |

| Metal-free nitrile/azidoenone cyclization | α-Azidoenones, substituted nitriles, thermal or microwave | Moderate | Catalyst-free, functional group tolerant | Requires specific starting materials |

| BF3·Et2O promoted triazole ring opening | Triazoles, nitriles, BF3·Et2O | Moderate to high | Good regioselectivity, mild conditions | Complex intermediates, protection required |

Research Findings and Analytical Data

- Purity and Characterization: Products are typically characterized by 1H and 13C NMR spectroscopy, mass spectrometry (ESI-MS), and HPLC for purity assessment. For example, this compound shows characteristic NMR signals consistent with ethyl substitution and amino functionality.

- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress.

- By-products: Side reactions can form fused imidazole derivatives, which are separable by chromatographic techniques.

化学反应分析

Types of Reactions

N-ethyl-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or amine groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce N-ethyl-1H-imidazol-2-amine derivatives with reduced functional groups.

科学研究应用

Chemical Reactions

The compound can undergo several types of reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like hydrogen peroxide to form imidazole derivatives. |

| Reduction | Reduction using sodium borohydride can yield derivatives with modified functional groups. |

| Substitution | Participates in nucleophilic substitution reactions where ethyl or amine groups are replaced by other functional groups. |

Scientific Research Applications

N-ethyl-1H-imidazol-2-amine hydrochloride has a wide array of applications across different scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block for synthesizing more complex organic molecules and imidazole derivatives, which are crucial in developing new materials and chemicals.

Biology

- Antimicrobial Properties : The compound is studied for its potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents against infections.

Medicine

- Drug Development : Ongoing research explores its role as a pharmaceutical intermediate, particularly in designing drugs that target specific biological pathways. Its ability to interact with enzymes and receptors highlights its potential in treating various diseases.

Industry

- Chemical Intermediates : Utilized in producing dyes, agrochemicals, and other industrial chemicals. Its unique properties make it suitable for catalyzing certain chemical reactions.

作用机制

The mechanism of action of N-ethyl-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares N-ethyl-1H-imidazol-2-amine hydrochloride with structurally similar imidazol-2-amine derivatives, focusing on substituent effects, molecular properties, and synthesis insights.

Substituent Variations and Molecular Properties

Table 1: Key Structural and Molecular Features

*Calculated based on molecular formula.

Key Observations:

- Trimethyl substitution (2305255-52-9) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . Aryl substituents (e.g., Cl and CF₃ in 102396-01-0) introduce electronic effects (e.g., electron-withdrawing) and steric hindrance, often correlated with enhanced bioactivity in drug discovery .

Salt Forms :

All compounds are hydrochloride salts, improving stability and solubility in polar solvents.

Physicochemical and Spectral Data

- Melting Points :

- Spectroscopic Features :

生物活性

N-ethyl-1H-imidazol-2-amine hydrochloride, also known as 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

- IUPAC Name : 1-(1-Ethyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

- Molecular Formula : C7H13ClN3

- Molecular Weight : 175.65 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound primarily arises from its interaction with various biological targets, including enzymes and receptors. The imidazole ring allows for binding with metal ions and participation in hydrogen bonding, influencing enzymatic activities and cellular signaling pathways. This compound has demonstrated potential in enzyme inhibition, particularly with kinases and phosphatases involved in critical cell signaling processes .

Antitumor Activity

Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. This compound has shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications on the imidazole ring can enhance its potency.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 5.4 | Apoptosis induction via caspase activation |

| Compound B | HT29 (colon cancer) | 3.2 | Inhibition of cell proliferation |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, likely by disrupting cell membrane integrity or interfering with metabolic pathways . The following table summarizes some findings:

| Pathogen | Activity | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Interference with metabolic processes |

Study on Antitumor Effects

In a study examining the antitumor effects of this compound, researchers treated A431 and HT29 cell lines with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with IC50 values confirming its effectiveness in inducing apoptosis in cancer cells .

Study on Antimicrobial Properties

Another significant study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed notable inhibition zones in disk diffusion assays, suggesting its potential as a therapeutic agent against resistant bacterial strains .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for N-ethyl-1H-imidazol-2-amine hydrochloride?

The synthesis typically involves multi-step reactions starting from imidazole precursors. Key steps include:

- Cyclization : Formation of the imidazole ring via condensation of α-halo ketones or aldehydes with ethylenediamine derivatives under acidic conditions (e.g., ZnCl₂ as a catalyst) .

- N-alkylation : Introduction of the ethyl group using ethyl halides or sulfates in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures (60–80°C) to minimize side reactions .

- Hydrochloride salt formation : Treatment with HCl in ethanol or dichloromethane to precipitate the final product . Yield optimization requires careful solvent selection, catalyst loading (e.g., palladium or copper salts for cross-coupling steps), and purification via recrystallization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the imidazole ring; IR to identify amine and hydrochloride functional groups .

- X-ray crystallography : For unambiguous structural determination, use SHELX or WinGX software for data refinement .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and assess stability .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and purity .

Q. What methodologies are used to evaluate the biological activity of this compound?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates .

- Receptor binding studies : Radioligand displacement assays to quantify affinity for G-protein-coupled receptors .

- Cellular toxicity : MTT or resazurin assays in cell lines to assess cytotoxicity and therapeutic windows .

- In silico docking : Preliminary screening via AutoDock Vina to prioritize targets before wet-lab experiments .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

- Orbital analysis : Use B3LYP/6-31G(d) basis sets to compute HOMO-LUMO gaps and predict reactivity .

- Charge distribution : Natural bond orbital (NBO) analysis to identify nucleophilic/electrophilic sites for functionalization .

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate interactions in biological environments .

Q. How do structural modifications of the imidazole ring influence the compound’s bioactivity?

- Quantitative structure-activity relationship (QSAR) : Correlate substituent electronic parameters (σ, π) with biological data to design derivatives .

- Comparative studies : Replace the ethyl group with fluoroethyl or chloroethyl moieties to study steric/electronic effects on receptor binding .

- Metabolite profiling : LC-MS/MS to track metabolic stability and identify active metabolites .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives like this compound?

- Twinned crystal refinement : Use SHELXL to model overlapping lattices in challenging datasets .

- Complementary techniques : Pair X-ray data with solid-state NMR to validate hydrogen bonding networks .

- Dynamic disorder analysis : Apply TLS parameterization in Olex2 to account for flexible ethyl groups .

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction timelines .

- Design of experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst .

- Impurity profiling : HPLC-MS to identify byproducts (e.g., over-alkylated species) and adjust stoichiometry .

Q. What are the challenges in comparative studies between this compound and analogs like 2-(1H-imidazol-1-yl)acetic acid hydrochloride?

- Solubility differences : Use co-solvents (e.g., DMSO-water mixtures) to standardize assay conditions .

- Protonation state variability : Adjust pH in biological assays to account for imidazole’s pKa (~7.0) .

- Crystallization variability : Screen multiple solvents (e.g., methanol vs. acetonitrile) to obtain isomorphic crystals for structural comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。